molecular formula C27H27N3O4S2 B12016228 Isobutyl 7-methyl-3-oxo-2-(2-oxo-1-propylindolin-3-ylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 618078-19-6

Isobutyl 7-methyl-3-oxo-2-(2-oxo-1-propylindolin-3-ylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12016228
CAS No.: 618078-19-6
M. Wt: 521.7 g/mol
InChI Key: PHRKHOCXTCXDIV-LNVKXUELSA-N
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Description

Isobutyl 7-methyl-3-oxo-2-(2-oxo-1-propylindolin-3-ylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isobutyl 7-methyl-3-oxo-2-(2-oxo-1-propylindolin-3-ylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the indolin-3-ylidene intermediate, followed by the introduction of the thiazolo[3,2-a]pyrimidine ring system. The final step involves esterification to introduce the isobutyl ester group. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, which offer advantages in terms of scalability and reproducibility. Additionally, green chemistry principles may be applied to reduce the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Isobutyl 7-methyl-3-oxo-2-(2-oxo-1-propylindolin-3-ylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different properties.

Scientific Research Applications

Isobutyl 7-methyl-3-oxo-2-(2-oxo-1-propylindolin-3-ylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: The compound can be used as a building block in organic synthesis, allowing for the creation of more complex molecules.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find use in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of isobutyl 7-methyl-3-oxo-2-(2-oxo-1-propylindolin-3-ylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or activating their functions.

Comparison with Similar Compounds

Similar Compounds

    Isobutyl 7-methyl-3-oxo-2-(2-oxo-1-propylindolin-3-ylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate: This compound itself serves as a reference point for comparison.

    Other thiazolo[3,2-a]pyrimidine derivatives: These compounds share the core thiazolo[3,2-a]pyrimidine structure but may have different substituents, leading to variations in their properties and applications.

    Indolin-3-ylidene derivatives: Compounds with the indolin-3-ylidene moiety can be compared based on their biological activities and synthetic routes.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and structural features. This unique combination allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

CAS No.

618078-19-6

Molecular Formula

C27H27N3O4S2

Molecular Weight

521.7 g/mol

IUPAC Name

2-methylpropyl (2Z)-7-methyl-3-oxo-2-(2-oxo-1-propylindol-3-ylidene)-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C27H27N3O4S2/c1-5-12-29-18-10-7-6-9-17(18)21(24(29)31)23-25(32)30-22(19-11-8-13-35-19)20(16(4)28-27(30)36-23)26(33)34-14-15(2)3/h6-11,13,15,22H,5,12,14H2,1-4H3/b23-21-

InChI Key

PHRKHOCXTCXDIV-LNVKXUELSA-N

Isomeric SMILES

CCCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(C(=C(N=C4S3)C)C(=O)OCC(C)C)C5=CC=CS5)/C1=O

Canonical SMILES

CCCN1C2=CC=CC=C2C(=C3C(=O)N4C(C(=C(N=C4S3)C)C(=O)OCC(C)C)C5=CC=CS5)C1=O

Origin of Product

United States

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